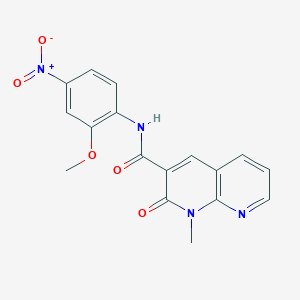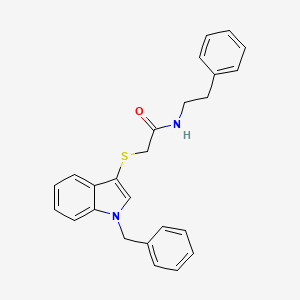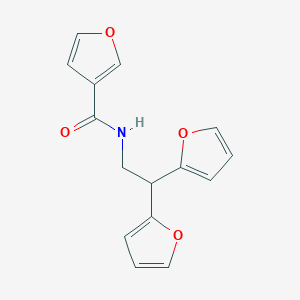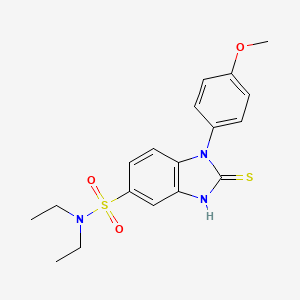
N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O5 and its molecular weight is 354.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Novel Heterocyclic Systems : The synthesis of novel annulated products from aminonaphthyridinones, including the chemical family to which our compound belongs, has been demonstrated. For example, the reaction of certain aminonaphthyridinones with iodobenzene diacetate and 2,4-pentanedione under specific conditions led to new heterocyclic systems with potential applications in medicinal chemistry and material science (Deady & Devine, 2006).
Synthesis Optimization : Research on the synthesis of related compounds has identified efficient synthetic routes, highlighting the importance of structural features like '5 atoms regulation' for potential inhibitors. This research outlines the steps towards optimizing the synthesis of complex molecules for therapeutic purposes (Chu et al., 2021).
Applications in Antidiabetic Research
Antidiabetic Screening : A series of N-substituted dihydropyrimidine derivatives, which share structural similarities with our compound of interest, have been synthesized and evaluated for antidiabetic activity. These compounds were assessed for their ability to inhibit α-amylase, an enzyme relevant in diabetes management (Lalpara et al., 2021).
Corrosion Inhibition
Protecting Steel in Acidic Environments : Naphthyridine derivatives have been studied as corrosion inhibitors for steel, showcasing the practical applications of these compounds beyond biological systems. The effectiveness of these inhibitors was evaluated through various techniques, demonstrating their potential in industrial applications (Ansari & Quraishi, 2015).
Antibacterial and Herbicidal Activity
Biological Activity : The study of ring-substituted naphthalene derivatives has revealed significant antibacterial and herbicidal activities. These compounds, including those with methoxy and nitro substituents, have shown potential in addressing resistant bacterial strains and inhibiting photosynthetic electron transport, indicating their versatility in both medical and agricultural fields (Kos et al., 2013).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-20-15-10(4-3-7-18-15)8-12(17(20)23)16(22)19-13-6-5-11(21(24)25)9-14(13)26-2/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRITUZSQLNHMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2664608.png)
![4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide](/img/structure/B2664609.png)




![3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2664616.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea](/img/structure/B2664619.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2664624.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide](/img/structure/B2664631.png)